molecular formula C16H18N2OS2 B6506033 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine CAS No. 1421522-50-0

2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine

Cat. No.: B6506033
CAS No.: 1421522-50-0
M. Wt: 318.5 g/mol
InChI Key: AXADJHCSLPGUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine core linked via a sulfanyl (-S-) group to a piperidine ring substituted with a thiophene-2-carbonyl moiety. Such a hybrid structure is designed to optimize physicochemical properties (e.g., lipophilicity, solubility) and biological activity, particularly in antimicrobial or enzyme-targeting applications .

Properties

IUPAC Name

[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c19-16(14-4-3-11-20-14)18-9-6-13(7-10-18)12-21-15-5-1-2-8-17-15/h1-5,8,11,13H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXADJHCSLPGUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with piperidine to form 1-(thiophene-2-carbonyl)piperidine. This intermediate is further reacted with pyridine-2-thiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycles and Substituents

  • BI88740 (3-({[1-(Thiophene-2-Carbonyl)-4,5-Dihydro-1H-Imidazol-2-Yl]Sulfanyl}Methyl)Pyridine):
    • Replaces the piperidine ring with a dihydroimidazole, reducing ring size and altering conformational flexibility. The thiophene-2-carbonyl group is retained, but the sulfanyl linkage connects to a methyl-pyridine instead of a piperidine-methyl group .
  • Hexahydroquinoline Derivatives (): Feature a fused hexahydroquinoline scaffold with chloro and nitro substituents. The pyridine and piperidine moieties are absent, but the nitro group introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound .
  • DMPI and CDFII (): Piperidine-containing indole derivatives with methylbenzyl and chlorophenyl groups.

Key Structural Differences

Compound Core Structure Key Substituents Sulfanyl Group Molecular Weight (g/mol)
Target Compound Pyridine-Piperidine Thiophene-2-carbonyl Yes ~350–400 (estimated)
BI88740 Pyridine-Dihydroimidazole Thiophene-2-carbonyl Yes 303.4
Hexahydroquinoline () Hexahydroquinoline Chloro, nitro, substituted phenyl No 466–545
DMPI () Indole-Piperidine Dimethylphenyl, methylbenzyl No ~450 (estimated)

Physicochemical Properties

  • Lipophilicity: The thiophene moiety in the target compound increases logP compared to non-thiophene analogs (e.g., hexahydroquinolines with nitro groups) .
  • Solubility : Sulfanyl and pyridine groups enhance aqueous solubility relative to purely aromatic systems like DMPI .
  • Thermal Stability : Melting points of similar compounds range from 268–287°C, suggesting moderate thermal stability for the target compound .

Antimicrobial Activity

  • Hexahydroquinoline Derivatives: Exhibit moderate to strong activity against E. coli and S. aureus (MIC: 12.5–50 µg/mL), with nitro-substituted analogs showing enhanced potency .
  • Thiophene-Containing Analogs : Thiazolyl pyridines () demonstrate activity via membrane disruption or enzyme inhibition, attributed to thiophene’s lipophilicity and sulfur’s nucleophilic reactivity .
  • Target Compound : Expected to show comparable or superior antimicrobial activity due to synergistic effects of thiophene (membrane penetration) and sulfanyl (enzyme binding) groups .

Molecular Docking Insights

  • Thiophene and pyridine moieties in similar compounds engage in π-π stacking with microbial enzyme active sites (e.g., E. coli DNA gyrase), while sulfanyl groups form hydrogen bonds with cysteine residues .

Computational and Drug-Likeness Profiles

  • BI88740: Exhibits a polar surface area (PSA) of ~80 Ų and <5 hydrogen bond donors, aligning with Lipinski’s Rule of Five .
  • Target Compound: Predicted PSA of ~90 Ų (pyridine + amide groups) and moderate bioavailability, comparable to chromenopyrimidine derivatives in .

Biological Activity

The compound 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine can be depicted as follows:

C13H14N2SO\text{C}_{13}\text{H}_{14}\text{N}_2\text{S}\text{O}

This compound features a pyridine ring, a piperidine moiety with a thiophene carbonyl substitution, and a sulfanyl group, which may contribute to its biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiophene and piperidine moieties exhibit significant antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, demonstrating their potential as antibacterial agents .

Neuropharmacological Effects

The compound has been evaluated for its interaction with dopamine receptors. Specifically, the D3 dopamine receptor has been a focus due to its role in neuropsychiatric disorders. Research indicates that similar compounds can act as selective agonists for the D3 receptor, promoting β-arrestin translocation and G protein activation without affecting other dopamine receptors . This selectivity is crucial for minimizing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine is essential for optimizing its biological activity. Modifications to the thiophene and piperidine components can significantly influence the compound's efficacy and selectivity towards specific biological targets. For example, introducing electron-withdrawing groups on the thiophene ring may enhance receptor binding affinity.

CompoundD3R Agonist Activity (EC50)D2R Antagonist Activity (IC50)
1710 nM15,700 nM
2278 nM9,000 nM
398 nM>100,000 nM

This table illustrates the varying degrees of activity among different analogs, highlighting the importance of structural modifications in enhancing biological effects .

Study on Antimicrobial Efficacy

In a controlled study, several derivatives of thiophene-piperidine compounds were synthesized and screened for antimicrobial activity. The results demonstrated that compounds with specific substitutions on the piperidine ring exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative strains. This finding suggests that structural variations can lead to improved therapeutic profiles against specific pathogens.

Neuroprotective Effects

Another study investigated the neuroprotective potential of related compounds in models of neurodegeneration. The results indicated that certain analogs could protect dopaminergic neurons from degeneration, suggesting their potential utility in treating neurodegenerative diseases like Parkinson's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.